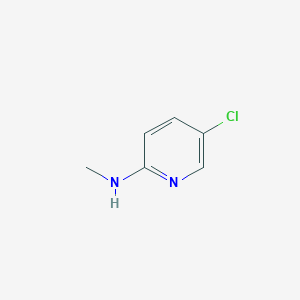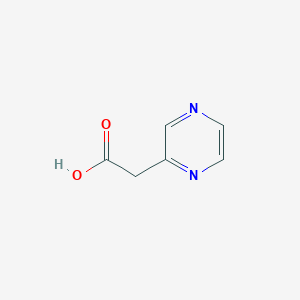
2-Pyrazineacetic acid
説明
2-Pyrazineacetic acid, also known as pyrazinecarboxylic acid, is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It serves as a core structure for the synthesis of various derivatives and complexes that exhibit a range of photophysical, catalytic, and luminescent properties.
Synthesis Analysis
The synthesis of derivatives related to 2-pyrazineacetic acid has been explored in several studies. For instance, novel 2-pyrazoline derivatives were synthesized from dibenzalacetones, formic acid, and hydrazine hydrate in ethanol, with their structures confirmed by various spectroscopic methods . Additionally, complexes containing 2-pyrazinecarboxylate were synthesized and characterized, demonstrating the versatility of 2-pyrazineacetic acid in forming metal complexes with octahedral geometry . An efficient synthesis of unsymmetrical 2,6-disubstituted pyrazines was also developed using a palladium(II)-catalyzed cascade reaction, showcasing the potential for creating diverse pyrazine-based structures .
Molecular Structure Analysis
The molecular structure of 2-pyrazineacetic acid and its derivatives has been elucidated using techniques such as single-crystal X-ray diffraction. This has revealed the octahedral geometry of metal complexes involving 2-pyrazinecarboxylate and the involvement of nitrogen atoms from the pyrazinic acid molecules in chelation . The crystal structure of pyrazine-2,3-dicarboxylic acid dihydrate has also been determined, highlighting the role of nitrogen atoms in the pyrazine ring in hydrogen bonding .
Chemical Reactions Analysis
2-Pyrazineacetic acid and its derivatives participate in various chemical reactions. The synthesized 2-pyrazoline derivatives exhibit photophysical properties with emissions occurring between 310 nm and 370 nm, indicating their potential use in fluorescence applications . The metal complexes of 2-pyrazinecarboxylate have been shown to catalyze the green synthesis of 2H-indazolo[2,1-b]phthalazine-triones, demonstrating the catalytic capabilities of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-pyrazineacetic acid derivatives have been extensively studied. The luminescent properties of metal(II) 2-pyrazinephosphonates were investigated, revealing their potential for use in luminescent materials . The fluorescence studies of 3,5-diaryl substituted 2-pyrazolines provided insights into their absorption and emission characteristics, which are important for understanding their behavior in potential applications .
科学的研究の応用
General Use of 2-Pyrazineacetic Acid
2-Pyrazineacetic acid is a heterocyclic compound . It’s a six-membered aromatic structure bearing two nitrogen atoms, arranged in a 1,4-orientation embedded within a carbon framework . This compound is often used as a building block in the synthesis of various pharmaceuticals and other organic compounds .
Application in Neurovascular Protection
One specific application of 2-Pyrazineacetic acid derivatives is in the field of neurovascular protection . Researchers synthesized cinnamic acid–pyrazine derivatives to enhance the bioactivity of cinnamic acid derivatives in neural function and neurovascular protection . The activity of the human microvascular endothelial cell line (HMEC-2) and the human neuroblastoma cell line (SH-SY5Y) against free radical damage increased under the influence of these derivatives .
Unfortunately, the specific methods of application or experimental procedures, technical details or parameters, and the quantitative data or statistical analyses for this application are not provided in the source .
Use as a Heterocyclic Building Block
2-Pyrazineacetic acid is often used as a heterocyclic building block in the synthesis of various pharmaceuticals and other organic compounds . It’s a six-membered aromatic structure bearing two nitrogen atoms, arranged in a 1,4-orientation embedded within a carbon framework .
Use as a Heterocyclic Building Block
2-Pyrazineacetic acid is often used as a heterocyclic building block in the synthesis of various pharmaceuticals and other organic compounds . It’s a six-membered aromatic structure bearing two nitrogen atoms, arranged in a 1,4-orientation embedded within a carbon framework .
特性
IUPAC Name |
2-pyrazin-2-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-6(10)3-5-4-7-1-2-8-5/h1-2,4H,3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDADIDIQCPEQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600031 | |
| Record name | (Pyrazin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrazineacetic acid | |
CAS RN |
140914-89-2 | |
| Record name | (Pyrazin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyrazine acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



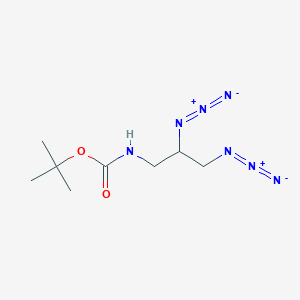
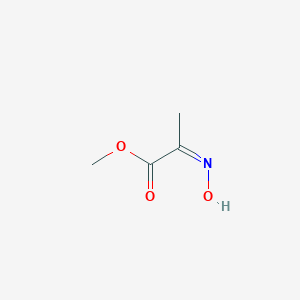
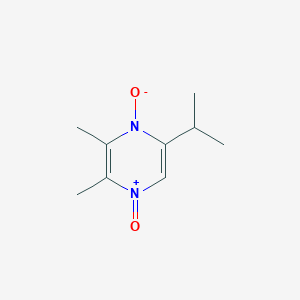
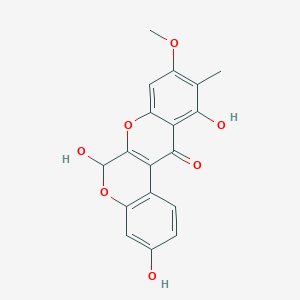
![[4-(1H-Pyrrol-1-yl)phenyl]methanol](/img/structure/B130549.png)

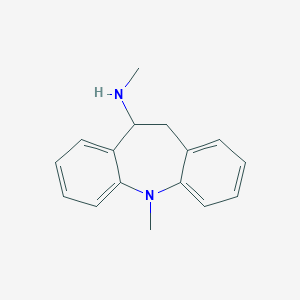
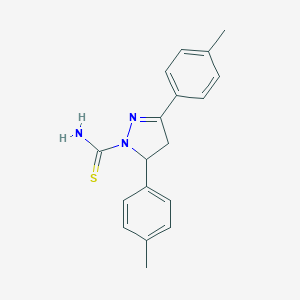
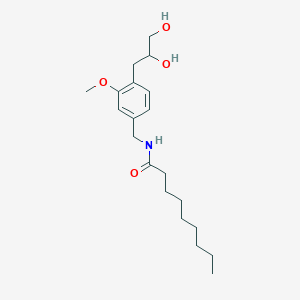
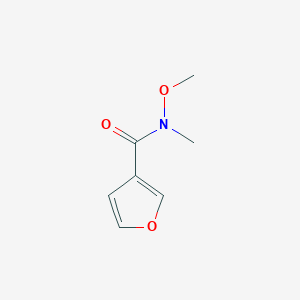
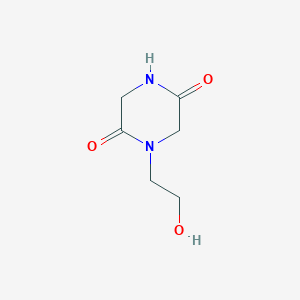
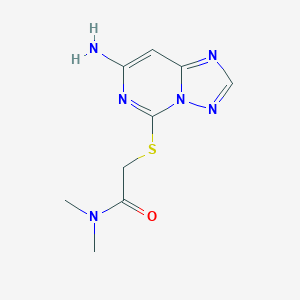
![2-[(methylamino)methyl]quinazolin-4(3H)-one](/img/structure/B130576.png)
